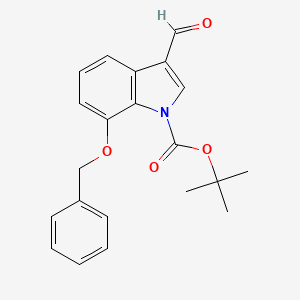

1-Boc-7-Benzyloxy-3-formylindole

Description

BenchChem offers high-quality 1-Boc-7-Benzyloxy-3-formylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-7-Benzyloxy-3-formylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-7-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKQGCTNCPIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654313 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-99-5 | |

| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Boc-7-Benzyloxy-3-formylindole

An In-Depth Technical Guide to the Synthesis of 1-Boc-7-Benzyloxy-3-formylindole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Boc-7-benzyloxy-3-formylindole, a key intermediate in contemporary drug discovery and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C3 position is a cornerstone of indole chemistry. This document details a robust and scalable three-step synthetic sequence, commencing with the synthesis of 7-benzyloxyindole, followed by nitrogen protection with a tert-butyloxycarbonyl (Boc) group, and culminating in a regioselective Vilsmeier-Haack formylation. The rationale behind each experimental step, mechanistic insights, and detailed procedural instructions are provided to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: Strategic Importance of Functionalized Indoles

The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties make it an excellent pharmacophore capable of engaging in various biological interactions. Consequently, the development of efficient and regioselective methods for the synthesis of substituted indoles is of paramount importance to the drug development community.

The target molecule, 1-Boc-7-benzyloxy-3-formylindole (CAS 914348-99-5), is a highly valuable building block.[2] The key features of this intermediate are:

-

7-Benzyloxy Group: The benzyloxy group serves as a stable protecting group for the 7-hydroxy functionality, which is common in bioactive molecules. It can be readily removed via catalytic hydrogenation in later synthetic stages.

-

1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. It enhances the solubility of the indole intermediate in organic solvents and, more critically, it electronically activates the C3 position, facilitating electrophilic substitution.[3][4]

-

3-Formyl Group: The aldehyde functionality at the C3 position is a versatile chemical handle. It can be readily transformed into a wide range of other functional groups, such as amines, carboxylic acids, and nitriles, or used in condensation reactions to construct more complex molecular architectures.[5]

This guide outlines a reliable pathway to this intermediate, focusing on the Vilsmeier-Haack reaction as the key formylation step.

Overall Synthetic Strategy

The synthesis of 1-Boc-7-benzyloxy-3-formylindole is efficiently achieved through a three-step sequence starting from the commercially available or readily synthesized 7-benzyloxyindole.

Caption: Overall 3-step synthesis pathway.

Mechanistic Considerations and Experimental Rationale

Step 1: Synthesis of 7-Benzyloxyindole

The starting material, 7-benzyloxyindole, can be prepared through various established methods, such as the Fischer indole synthesis or syntheses starting from protected 2-nitrophenols.[1][6] A common route involves the reductive cyclization of a suitably substituted nitro compound.[7] For the purpose of this guide, we will consider 7-benzyloxyindole as the starting point, as it is commercially available from multiple suppliers.[8]

Step 2: N-Boc Protection of 7-Benzyloxyindole

The protection of the indole nitrogen with a Boc group is a critical step. The indole N-H is weakly acidic and can interfere with subsequent reactions. Introducing the electron-withdrawing Boc group prevents N-alkylation side reactions and, more importantly, enhances the nucleophilicity of the C3 position, making it highly susceptible to electrophilic attack.

The reaction proceeds via nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), often catalyzed by a base like 4-dimethylaminopyridine (DMAP).[4]

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The key to this reaction is the in-situ formation of the Vilsmeier reagent, a substituted chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11][12]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-Boc-7-benzyloxyindole attacks the electrophilic carbon of the Vilsmeier reagent.[12]

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is hydrolyzed to yield the final aldehyde product.[10]

This reaction is highly regioselective for the C3 position of the indole ring due to the stabilization of the cationic intermediate (Wheland intermediate) by the nitrogen lone pair.

Detailed Experimental Protocols

Caption: High-level experimental workflow diagram.

Protocol 1: Synthesis of 1-Boc-7-benzyloxyindole

Materials and Reagents:

-

7-Benzyloxyindole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 7-benzyloxyindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-7-benzyloxyindole as a solid.

Protocol 2: Synthesis of 1-Boc-7-benzyloxy-3-formylindole

Materials and Reagents:

-

1-Boc-7-benzyloxyindole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous (optional, as co-solvent)

-

Sodium acetate (NaOAc)

-

Ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.[11]

-

Dissolve 1-Boc-7-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF (or DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-Boc-7-benzyloxy-3-formylindole as a pure solid.

Data Summary

| Compound | Formula | MW ( g/mol ) | Typical Yield | Purity |

| 7-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | - | >96% |

| 1-Boc-7-benzyloxyindole | C₂₀H₂₁NO₃ | 323.39 | 85-95% | >97% |

| 1-Boc-7-benzyloxy-3-formylindole | C₂₁H₂₁NO₄ | 351.40[2] | 75-85% | >95%[2] |

Conclusion

The synthetic route described provides a reliable and well-documented method for producing high-purity 1-Boc-7-benzyloxy-3-formylindole. The strategic use of Boc protection followed by a regioselective Vilsmeier-Haack formylation ensures high yields and simplifies purification. This versatile intermediate stands as a valuable starting point for the synthesis of complex indole-based molecules targeted for various therapeutic applications, underscoring the enduring importance of fundamental heterocyclic chemistry in modern drug discovery.

References

- BenchChem. Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.

- PrepChem.com. Synthesis of 7-benzyloxyindole.

- BenchChem. 7-Benzyloxyindole | 20289-27-4.

- Smolecule. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.

- ChemicalBook. 7-BENZYLOXYGRAMINE synthesis.

- NROChemistry. Vilsmeier-Haack Reaction.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Sigma-Aldrich. 7-Benzyloxyindole 96 20289-27-4.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Labsolu. 1-Boc-7-benzyloxy-3-formylindole.

- Orbi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL).

- ACS Publications. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- Fisher Scientific. Amine Protection / Deprotection.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- Biosynth. 7-Benzyloxyindole | 20289-27-4 | FB18514.

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Protected Compounds [bzchemicals.com]

- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. biosynth.com [biosynth.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

Introduction: A Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to 1-Boc-7-Benzyloxy-3-formylindole: Synthesis, Properties, and Applications

1-Boc-7-benzyloxy-3-formylindole is a strategically functionalized indole derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates three key features that enable a wide range of chemical transformations: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 7-position, and a reactive formyl (aldehyde) group at the 3-position. This combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.[1][3][4] The indole core itself is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this important synthetic intermediate.

Synthesis: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of 1-Boc-7-benzyloxy-3-formylindole is the formylation of the corresponding N-Boc protected 7-benzyloxyindole precursor. The Vilsmeier-Haack reaction is the gold standard for this transformation, leveraging the high electron density of the indole ring system, which favors electrophilic substitution at the C3 position.[6][7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9][10] This electrophilic species then reacts with the electron-rich indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[10][11]

The Boc group on the indole nitrogen serves a crucial role by modulating the reactivity of the indole ring and preventing side reactions, ensuring clean and high-yielding formylation at the desired C3 position.

Caption: Workflow for the Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole.

Experimental Protocol: Synthesis of 1-Boc-7-benzyloxy-3-formylindole

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods.[9]

-

Reagent Preparation: To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1-Boc-7-benzyloxyindole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[9]

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford 1-Boc-7-benzyloxy-3-formylindole as a solid.

Core Chemical and Physical Properties

The key physicochemical properties of 1-Boc-7-benzyloxy-3-formylindole are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 914348-99-5 | [12] |

| Molecular Formula | C₂₁H₂₁NO₄ | [12][13] |

| Molecular Weight | 351.4 g/mol | [12][13] |

| Appearance | Typically an off-white to orange or brown solid | [1] |

| Purity | ≥ 95% | [12] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMF. | |

| Storage Conditions | Store at 2-8°C, under an inert gas (e.g., Argon), protected from light and moisture. | [2] |

Spectroscopic Characterization

While a specific spectrum for this exact compound is not publicly available, its structure can be confirmed using standard spectroscopic techniques. Based on analogous structures, the following characteristic signals are expected:[14][15][16]

-

¹H NMR: The aldehyde proton (CHO) is highly deshielded and will appear as a singlet at approximately δ 9.9-10.2 ppm. Protons on the indole and benzyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). A characteristic singlet for the nine protons of the tert-butyl (Boc) group will be present in the upfield region (δ ~1.6-1.7 ppm). The methylene protons of the benzyloxy group (-OCH₂Ph) will appear as a singlet around δ 5.2 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed significantly downfield (~185 ppm). Carbons of the aromatic rings and the indole core will resonate between ~110-140 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear at ~85 ppm and ~28 ppm, respectively.

-

IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be visible around 1650-1680 cm⁻¹. Another strong C=O stretch from the Boc group will be present around 1730 cm⁻¹.

Reactivity and Synthetic Utility

The true value of 1-Boc-7-benzyloxy-3-formylindole lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

The Aldehyde Group (C3): The formyl group is a versatile handle for C-C and C-N bond formation. It readily undergoes:

-

Reductive Amination: To introduce substituted amine side chains.

-

Oxidation: To form the corresponding carboxylic acid.[17]

-

Reduction: To yield the 3-(hydroxymethyl)indole derivative.[18]

-

Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl substituents.

-

Condensation Reactions: With active methylene compounds or amines to form various heterocyclic systems.[5]

-

Conversion to Nitrile: Treatment with reagents like hydroxylamine followed by dehydration can convert the aldehyde to a nitrile (acetonitrile) group, another valuable synthetic handle.[19][20]

-

-

The Boc Protecting Group (N1): The Boc group is stable to most nucleophilic and mild reducing/oxidizing conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free indole N-H. This allows for subsequent N-alkylation or N-arylation.

-

The Benzyl Protecting Group (O7): The benzyloxy group is a robust ether that can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This deprotection unmasks a phenol at the 7-position, providing a site for further functionalization, such as etherification or esterification.

Caption: Key selective transformations of 1-Boc-7-benzyloxy-3-formylindole.

Applications in Research and Development

The synthetic flexibility of 1-Boc-7-benzyloxy-3-formylindole makes it a high-value intermediate in several areas of chemical research.

-

Drug Discovery: As a functionalized indole, it serves as a precursor for the synthesis of novel therapeutic agents. The 7-substituted indole motif is present in molecules targeting a range of diseases. For instance, related 7-benzyloxyindole structures have been used to develop potent S1P1 functional antagonists for autoimmune diseases.[21] The indole scaffold is broadly investigated for its anticancer, antimicrobial, and antioxidant properties.[3][5]

-

Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[12][13] The indole nucleus can serve as a ligand for a target protein of interest, and the various functional handles allow for the attachment of linkers connected to an E3 ligase ligand.

-

Organic Materials Science: Functionalized indoles are also explored in materials science for applications such as fluorescent probes and organic electronics, where the electron-rich indole core can be integrated into larger π-conjugated systems.[1]

Conclusion

1-Boc-7-benzyloxy-3-formylindole is a well-designed and highly versatile synthetic intermediate. Its preparation via the reliable Vilsmeier-Haack reaction and the orthogonal nature of its three key functional groups provide chemists with a powerful tool for the efficient construction of complex, high-value molecules. Its utility is firmly established in the field of drug discovery, particularly in the synthesis of novel indole-based therapeutics and advanced modalities like protein degraders, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.

References

- Alchem Pharmtech. (n.d.). CAS 404888-01-3 | 1-Boc-4-Benzyloxy-3-formylindole.

- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Chem-Impex. (n.d.). 7-Benzyloxy-1H-indole-3-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Smolecule. (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- CP Lab Safety. (n.d.). 1-Boc-5-benzyloxy-3-formylindole, min 95%, 1 gram.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- The Royal Society of Chemistry. (2020).

- Labsolu. (n.d.). 1-Boc-7-benzyloxy-3-formylindole.

- Santa Cruz Biotechnology. (n.d.). 4-Benzyloxy-3-formyl-1H-indole, N-BOC protected | CAS 404888-01-3.

- BuyersGuideChem. (n.d.). 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected | C21H23 N O4.

- PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697.

- Labsolu. (n.d.). 1-Boc-3-Formylindole.

- LookChem. (n.d.). Cas 92855-65-7,7-Benzyloxyindole-3-carbaldehyde.

- Rhodium. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.

- PubMed. (n.d.). Medicinal applications of (benz)imidazole- and indole-based macrocycles.

- Der Pharma Chemica. (n.d.).

- (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- PubChem. (n.d.). 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798.

- PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.

- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum.

- PubMed Central. (2022).

- PubMed Central. (2025).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Medicinal applications of (benz)imidazole- and indole-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. labsolu.ca [labsolu.ca]

- 13. calpaclab.com [calpaclab.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 17. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected | C21H23 N O4 - BuyersGuideChem [buyersguidechem.com]

- 19. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 20. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 1-Boc-7-Benzyloxy-3-formylindole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-7-benzyloxy-3-formylindole, a trifunctionalized indole derivative, represents a key synthetic intermediate in the development of various biologically active molecules. The strategic placement of a Boc-protecting group on the indole nitrogen, a benzyloxy ether at the 7-position, and a formyl group at the 3-position provides a versatile scaffold for further chemical modifications. Understanding the precise molecular structure through comprehensive spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways. This technical guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-7-benzyloxy-3-formylindole, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of 1-Boc-7-benzyloxy-3-formylindole, including the aromatic indole core, the bulky tert-butoxycarbonyl (Boc) protecting group, the flexible benzyloxy substituent, and the electron-withdrawing formyl group, all contribute to a unique and interpretable spectroscopic fingerprint.

Molecular Structure of 1-Boc-7-benzyloxy-3-formylindole

Caption: Numbering of the 1-Boc-7-benzyloxy-3-formylindole structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.

¹H NMR Spectral Data

The proton NMR spectrum of 1-Boc-7-benzyloxy-3-formylindole exhibits characteristic signals for the indole core protons, the Boc group, the benzyloxy group, and the formyl proton. The aromatic region is particularly informative, showing the coupling patterns of the protons on the benzene ring of the indole and the benzyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | H-formyl |

| ~8.3 | d | 1H | H2 |

| ~7.6 | d | 1H | H4 |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~7.2 | t | 1H | H5 |

| ~6.9 | d | 1H | H6 |

| ~5.3 | s | 2H | -OCH₂Ph |

| ~1.7 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation and Rationale:

-

Formyl Proton (H-formyl): The downfield shift to around 10.0 ppm is characteristic of an aldehyde proton, which is deshielded by the anisotropic effect of the carbonyl group.

-

Indole Protons (H2, H4, H5, H6): The protons on the indole ring appear in the aromatic region. The H2 proton is typically the most downfield of the indole protons due to its proximity to the electron-withdrawing formyl group and the ring nitrogen. The protons on the benzo-fused ring (H4, H5, H6) will exhibit coupling patterns (doublets and a triplet) consistent with their ortho and meta relationships.

-

Phenyl Protons: The five protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.5 ppm.

-

Benzyloxy Methylene Protons (-OCH₂Ph): The two protons of the methylene bridge appear as a singlet around 5.3 ppm, indicating their chemical equivalence.

-

Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.7 ppm, a characteristic signature of the Boc protecting group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (formyl) |

| ~149.0 | C=O (Boc) |

| ~145.0 | C7 |

| ~137.0 | C7a |

| ~136.0 | C-ipso (benzyl) |

| ~131.0 | C3a |

| ~129.0 | C-ortho/para (benzyl) |

| ~128.0 | C-meta (benzyl) |

| ~125.0 | C2 |

| ~124.0 | C5 |

| ~118.0 | C3 |

| ~116.0 | C6 |

| ~110.0 | C4 |

| ~85.0 | -C(CH₃)₃ |

| ~71.0 | -OCH₂Ph |

| ~28.0 | -C(CH₃)₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The formyl carbonyl carbon appears significantly downfield (~185.0 ppm) due to the strong deshielding effect of the oxygen atom. The Boc carbonyl carbon is also observed downfield, typically around 149.0 ppm.

-

Aromatic Carbons: The carbon atoms of the indole and benzyl rings resonate in the aromatic region (110-145 ppm). The carbon attached to the benzyloxy group (C7) is shifted downfield due to the electron-withdrawing effect of the oxygen atom.

-

Aliphatic Carbons: The quaternary carbon of the Boc group is observed around 85.0 ppm, while the three equivalent methyl carbons appear at approximately 28.0 ppm. The methylene carbon of the benzyloxy group resonates around 71.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (Boc carbonyl) |

| ~1680 | Strong | C=O stretch (formyl carbonyl) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1250, ~1150 | Strong | C-O stretch (ether and ester) |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Interpretation and Rationale:

-

C=O Stretching: The presence of two strong absorption bands in the carbonyl region is a key feature of the IR spectrum. The band at higher wavenumber (~1730 cm⁻¹) is assigned to the Boc carbonyl group, while the band at lower wavenumber (~1680 cm⁻¹) corresponds to the formyl carbonyl, which is conjugated with the indole ring, leading to a decrease in its stretching frequency.

-

C-H Stretching: The absorptions in the 2850-2980 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic protons in the Boc and benzyloxy groups.

-

Aromatic C=C Stretching: The bands around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretching: Strong absorptions in the fingerprint region (around 1250 and 1150 cm⁻¹) are indicative of the C-O stretching vibrations of the ether linkage in the benzyloxy group and the ester linkage in the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For the molecular formula C₂₁H₂₁NO₄, the expected monoisotopic mass is approximately 351.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as a protonated species [M+H]⁺ at m/z 352.16 or as a sodium adduct [M+Na]⁺ at m/z 374.14.

Key Fragmentation Pathways:

The fragmentation of 1-Boc-7-benzyloxy-3-formylindole under mass spectrometric conditions can provide valuable structural information.

Caption: Plausible fragmentation pathways for 1-Boc-7-benzyloxy-3-formylindole.

Interpretation of Fragmentation:

-

Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butoxycarbonyl group as a radical (101 Da) or through the elimination of isobutylene (56 Da) and carbon dioxide (44 Da). This would result in a significant peak at m/z 250.

-

Loss of the Benzyl group: Cleavage of the benzylic ether bond can lead to the loss of a benzyl radical (C₇H₇, 91 Da), resulting in a fragment at m/z 260. The benzyl cation itself is a very stable fragment and will likely be observed as a prominent peak at m/z 91.

-

Further Fragmentation: The resulting fragments can undergo further cleavages, such as the loss of CO from the formyl group, to generate a series of smaller ions that can help to piece together the overall structure.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of 1-Boc-7-benzyloxy-3-formylindole.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for IR Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Sample Preparation for Mass Spectrometry

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired ionization mode (e.g., ESI positive or negative).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of 1-Boc-7-benzyloxy-3-formylindole. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses allows for the confident identification and structural confirmation of this important synthetic intermediate. Researchers and scientists can utilize this detailed spectral information to verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

At the time of this writing, a specific, publicly available, complete set of spectroscopic data for 1-Boc-7-benzyloxy-3-formylindole from a single peer-reviewed source could not be located. The data presented herein is a composite representation based on the analysis of spectral data for structurally analogous compounds and established principles of spectroscopic interpretation. For definitive data, it is recommended to consult the original experimental records of a synthesis of this compound.

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 7-Benzyloxyindole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 7-benzyloxyindole, a critical transformation for the synthesis of 7-benzyloxy-1H-indole-3-carbaldehyde. This aldehyde is a valuable building block in medicinal chemistry and drug development. This document elucidates the underlying reaction mechanism, provides a detailed and optimized experimental protocol, discusses the causality behind key experimental choices, and offers practical troubleshooting guidance. The content is structured to empower researchers with the necessary knowledge to successfully and safely implement this important synthetic method.

Introduction: Strategic Importance of 7-Benzyloxy-1H-indole-3-carbaldehyde

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including alkaloids and pharmaceuticals. The strategic placement of a benzyloxy group at the 7-position of the indole nucleus offers a versatile handle for further functionalization or serves as a protected form of a 7-hydroxyindole, a common motif in pharmacologically active molecules. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the introduction of a formyl group at the electron-rich C3 position of indoles.[1][2] This guide will delve into the practical and theoretical aspects of applying this reaction to 7-benzyloxyindole.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[5]

The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.

Electrophilic Attack and Hydrolysis

The indole nucleus is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent nucleophilicity drives the attack of the C3 position of 7-benzyloxyindole on the electrophilic carbon of the Vilsmeier reagent. This attack transiently disrupts the aromaticity of the pyrrole ring. A subsequent deprotonation step, often assisted by the displaced DMF, restores aromaticity and leads to an iminium salt intermediate. The final step is the aqueous work-up, during which the iminium salt is hydrolyzed to yield the desired 7-benzyloxy-1H-indole-3-carbaldehyde.

The regioselectivity for the C3 position is a well-established phenomenon in the electrophilic substitution of indoles. The 7-benzyloxy group, being an electron-donating group through resonance, further activates the indole ring towards electrophilic attack, thereby facilitating the reaction at the C3 position.

Sources

The Strategic Application of the Benzyloxy Group in Modern Indole Synthesis: A Technical Guide

Introduction: The Indole Nucleus and the Benzyl Moiety

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and biological versatility make it a "privileged scaffold" in drug discovery.[2] However, the synthesis of complex, highly functionalized indoles is often a multi-step endeavor that requires careful strategic planning. The introduction of substituents, particularly oxygen-containing functional groups like hydroxyls, necessitates the use of protecting groups to mask their reactivity during subsequent transformations.[3]

Among the arsenal of protecting groups available to the synthetic chemist, the benzyloxy group (often abbreviated as OBn or OCH₂Ph) holds a position of particular prominence in indole chemistry. Its utility extends far beyond simple masking; it serves as a robust yet selectively cleavable shield, a powerful electronic modulator to direct regioselectivity, and a key design element in foundational synthetic routes. This guide provides an in-depth examination of the function and strategic application of the benzyloxy group, offering field-proven insights for researchers, scientists, and professionals engaged in the synthesis and development of indole-based molecules.

Part 1: The Benzyloxy Group as a Premier Protecting Group

The primary and most frequent role of the benzyloxy group in indole synthesis is the protection of hydroxyl (-OH) functionalities. The acidic proton and nucleophilic oxygen of a hydroxyl group are incompatible with a wide range of common synthetic reagents, including organometallics, hydrides, and strong bases, making its protection an essential first step in many synthetic sequences. The benzyloxy group offers an ideal combination of stability and selective lability.

Introduction of the Benzyloxy Group: The Williamson Ether Synthesis

The formation of a benzyl ether from a hydroxyl group is most commonly achieved via the Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[4][5] The mechanism involves the deprotonation of the parent hydroxyindole with a strong base to form a potent alkoxide nucleophile, which then displaces a halide from benzyl halide (or a related benzylating agent).

The general transformation is as follows: Indole-OH + Base → Indole-O⁻ Indole-O⁻ + Bn-X → Indole-OBn + X⁻

Causality in Experimental Choice:

-

Base Selection: Sodium hydride (NaH) is a frequently used base because it is non-nucleophilic and the reaction byproduct, hydrogen gas, is easily removed from the reaction mixture.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the SN2 reaction.[4]

-

Benzylating Agent: Benzyl bromide (BnBr) is often chosen over benzyl chloride (BnCl) due to the better leaving group ability of the bromide ion, leading to faster reaction rates.

// Protection Path Hydroxyindole -> Alkoxide [label=" 1. Base (e.g., NaH)\n in Aprotic Solvent (e.g., DMF)"]; Alkoxide -> Benzyloxyindole [label=" 2. Benzyl Halide (Bn-X)\n Sₙ2 Reaction"];

// Deprotection Path Benzyloxyindole -> Final_Hydroxyindole [label=" Catalytic Hydrogenation\n (e.g., Pd/C, H₂)"]; Benzyloxyindole -> Toluene [style=dashed, arrowhead=none]; Final_Hydroxyindole -> Toluene [style=invis]; // for layout

// Grouping for clarity {rank=same; Hydroxyindole; Alkoxide; Benzyloxyindole;} {rank=same; Final_Hydroxyindole; Toluene;} } }

Caption: The Protection-Deprotection Cycle of a Hydroxyindole.

Stability Profile

A key advantage of the benzyl ether is its remarkable stability across a wide range of chemical conditions. It is inert to:

-

Strong Bases: Unlike ester-based protecting groups, it is completely stable to hydrolysis under basic conditions (e.g., NaOH, K₂CO₃).

-

Most Oxidants and Reductants: It withstands many common oxidizing and reducing agents that do not involve catalytic hydrogenation.

-

Nucleophiles: The ether linkage is generally unreactive towards nucleophilic attack.

-

Acidic Conditions: It is stable to moderately acidic conditions, a crucial feature for its use in reactions like the Fischer Indole Synthesis.[6]

Deprotection of the Benzyloxy Group: Catalytic Hydrogenolysis

The most valued feature of the benzyloxy group is its clean and efficient removal under mild, neutral conditions via catalytic hydrogenolysis.[7] This process involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.

Mechanism and Experimental Considerations:

-

Catalyst: Palladium on activated carbon (Pd/C) is the most common catalyst.[8] For more sterically hindered or resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[8]

-

Hydrogen Source: The reaction can be performed with hydrogen gas (H₂), often at atmospheric pressure. Alternatively, transfer hydrogenation, using a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene, provides a convenient method that avoids the need for a pressurized hydrogen gas apparatus.[7][9]

-

Byproducts: The only byproducts are the deprotected alcohol and toluene, which are typically easy to separate from the desired product.

While hydrogenolysis is the gold standard, cleavage is also possible with strong Lewis acids (e.g., BBr₃, BCl₃) or strong Brønsted acids, but these harsh conditions are often incompatible with sensitive functional groups on the indole core.[8]

Part 2: Directing Regioselectivity in Electrophilic Substitution

Beyond its role as a shield, the benzyloxy group actively influences the electronic landscape of the indole ring system, thereby controlling the regiochemical outcome of subsequent reactions.

Electronic Effects

The benzyloxy group exerts two opposing electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.

For electrophilic aromatic substitution, the resonance effect is dominant, making the benzyloxy group an overall activating and ortho, para-directing group .[10] When attached to the 5-position of the indole, for instance, it strongly activates the C4 and C6 positions towards electrophilic attack by stabilizing the cationic intermediate (the sigma complex) through resonance.

Indole [label=<

5-Benzyloxyindole C4

C3

C6 C5-OBn C2

C7 N-H

];

E_plus [shape=ellipse, label="Electrophile (E⁺)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Attack_C4 [label="Attack at C4\n(Favored)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Attack_C6 [label="Attack at C6\n(Favored)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

edge [arrowhead=vee, color="#5F6368"]; E_plus -> Indole:c4 [label="Activates"]; E_plus -> Indole:c6 [label="Activates"]; Indole:c5 -> Indole:c4 [style=dashed, label="+R Effect"]; Indole:c5 -> Indole:c6 [style=dashed, label="+R Effect"]; Indole -> Attack_C4; Indole -> Attack_C6;

} }

Caption: Regioselective Activation of the Indole Ring by a C5-Benzyloxy Group.

This directing effect is a powerful tool. For example, in the synthesis of many bioactive compounds, functionalization at the C4 position is required. Starting with 5-hydroxyindole, protecting it as 5-benzyloxyindole, performing an electrophilic substitution (e.g., nitration, halogenation), and then deprotecting, provides a reliable route to 4-substituted-5-hydroxyindoles that would be difficult to achieve otherwise.

Part 3: Application in Named Indole Syntheses

The stability of the benzyloxy group to acidic conditions makes it highly compatible with classic acid-catalyzed indole ring-forming reactions.

The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole core.[6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone or aldehyde.[11]

When a hydroxy-substituted indole is the target, the corresponding benzyloxy-substituted phenylhydrazine is an excellent starting material. For example, the reaction of 4-benzyloxyphenylhydrazine with a ketone under acidic conditions (e.g., H₂SO₄, polyphosphoric acid) proceeds smoothly to form a 5-benzyloxyindole intermediate.[12] The benzyloxy group remains intact throughout the harsh cyclization, and can be removed in a subsequent step to reveal the desired 5-hydroxyindole. This strategy is employed in the synthesis of numerous pharmaceutical agents, including triptans.[6]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline, often under harsh thermal conditions.[13][14] While less common than the Fischer synthesis due to its conditions, the use of a benzyloxy-substituted aniline can be envisioned to produce the corresponding benzyloxy-indole, provided the substrate can withstand the high temperatures required for cyclization. The benzyloxy group's thermal stability makes it a more suitable candidate for this role than more labile protecting groups.

Part 4: Experimental Protocols & Data

Trustworthiness in methodology is paramount. The following protocols are self-validating systems derived from established literature procedures, providing a reliable starting point for laboratory application.

Experimental Protocol 1: Synthesis of 5-Benzyloxyindole from 5-Hydroxyindole

This protocol details the protection of 5-hydroxyindole using the Williamson ether synthesis.

-

Reagents & Equipment:

-

5-Hydroxyindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 5-hydroxyindole (1.0 equivalent) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H₂ gas should cease.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 5-benzyloxyindole as a solid.[15]

-

Experimental Protocol 2: Deprotection of 5-Benzyloxyindole via Catalytic Hydrogenation

This protocol describes the cleavage of the benzyl ether to regenerate the hydroxyl group.

-

Reagents & Equipment:

-

5-Benzyloxyindole

-

Palladium on carbon (Pd/C), 10% w/w

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen source (H₂ balloon or Parr hydrogenator)

-

Round-bottom flask, magnetic stirrer, filtration setup (e.g., Celite pad)

-

-

Procedure:

-

Dissolve 5-benzyloxyindole (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

-

Carefully add Pd/C (5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 5-hydroxyindole, which can be further purified by recrystallization if necessary.

-

Data Presentation: Comparison of Deprotection Methods

The choice of deprotection method can significantly impact yield and substrate compatibility. The following table summarizes common conditions for O-debenzylation.

| Method | Catalyst / Reagent | Hydrogen Source / Conditions | Typical Solvent(s) | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | EtOH, MeOH, THF, EtOAc | Mild, neutral, high yield, clean byproducts | Incompatible with other reducible groups (alkenes, alkynes, nitro) |

| Transfer Hydrogenation | 10% Pd/C | Formic Acid / NH₄HCO₂ | MeOH, EtOH | Avoids pressurized H₂ gas, often faster | Requires removal of acidic/basic additives during workup |

| Lewis Acid Cleavage | BBr₃ or BCl₃ | -78 °C to room temp | CH₂Cl₂ | Effective when hydrogenation is not possible | Harsh, stoichiometric reagent, not selective for multiple ethers |

| Strong Acid Cleavage | HBr in Acetic Acid | Reflux | Acetic Acid | Inexpensive | Very harsh conditions, limited substrate scope |

Conclusion

The benzyloxy group is a powerful and versatile tool in the synthesis of functionalized indoles. Its reputation is built on a foundation of reliability: it is easily introduced, robust enough to withstand a wide array of synthetic transformations, and can be removed under exceptionally mild and clean conditions. Furthermore, its ability to act as an activating, ortho, para-director provides a layer of strategic control over electrophilic substitution reactions that is critical for the construction of complex molecular architectures. For researchers in medicinal chemistry and drug development, a thorough understanding of the function and application of the benzyloxy group is not merely academic—it is an essential component of the logic behind the efficient and successful synthesis of novel indole-based therapeutics.

References

-

Bieg, T., & Szeja, W. (1985). A convenient method for the removal of O-benzyl protective groups. Synthesis, 1985(01), 76-77. Available at: [Link]

-

Somekawa, K., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]

- Reddy, P., et al. (2010). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents, EP2426105A1.

-

Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364-2371. Available at: [Link]

-

Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364–2371. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Taylor, R., et al. (2019). Preparation of 5,6-Dihydroxyindole. Organic & Biomolecular Chemistry, 17, 10215-10218. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

Wang, Z., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

-

Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. Available at: [Link]

-

Parlechem. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

McAusland, D., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(14), 3667–3669. Available at: [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Asghari, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Available at: [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis, 249-271. Available at: [Link]

-

ResearchGate. (2018). Variations of Bischler indole synthesis. Retrieved from [Link]

-

Bull, J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1017-1027. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Alcaide, B., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2001(5), 104-111. Available at: [Link]

-

Gribble, G. W. (2019). Bischler Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

-

Dr. Yousafzai. (2023). Bischler Indole Synthesis. YouTube. Available at: [Link]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

-

Jesus, A. J. L., & Redinha, J. S. (2015). Energetic and electronic study of indole derivatives. Computational and Theoretical Chemistry, 1065, 34-43. Available at: [Link]

-

Royal Society of Chemistry. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

-

Domingo, L. R., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(10), 4053-4061. Available at: [Link]

-

Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(7), 12590-12598. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

-

Zhang, L., et al. (2001). Electronic effects of ring substituents on triplet benzylic biradicals. Organic Letters, 3(21), 3329-3332. Available at: [Link]

-

ACS Publications. (2023). C2-Benzylic C(sp3)–H Alkylation of Indoles Enabled by Photoinduced, EDA-Complex-Mediated Radical–Radical Cross-Coupling. Organic Letters. Available at: [Link]

-

ResearchGate. (2005). Electrochemical Behavior of Indoles with Methyl, Benzyl, and Dibenzyl-4-yl Groups. Retrieved from [Link]

-

Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12590–12598. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. mdpi.org [mdpi.org]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 12. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

reactivity of the formyl group in 3-formylindoles

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 3-Formylindoles

Abstract

Indole-3-carboxaldehyde, commonly known as 3-formylindole, stands as a cornerstone intermediate in synthetic organic chemistry. Its prevalence stems from a unique electronic architecture where the electron-rich indole nucleus modulates the reactivity of the C3-appended formyl group. This guide provides an in-depth exploration of the formyl group's chemical behavior, moving beyond a simple catalog of reactions to explain the causal mechanisms and strategic considerations behind its transformations. We will dissect key carbon-carbon and carbon-nitrogen bond-forming reactions, oxidation-reduction protocols, and the subtle influence of the indole core. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic versatility of this pivotal building block.

The Unique Electronic Character of 3-Formylindole

The reactivity of the formyl group in 3-formylindole is intrinsically linked to the electronic properties of the indole ring system. The indole nucleus is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the π-system. This electron-donating character, particularly directed towards the C3 position, might be expected to reduce the electrophilicity of the formyl carbon.

However, the formyl group itself is a moderately deactivating, electron-withdrawing group. This creates a push-pull electronic environment that defines its chemistry. The formyl group's carbonyl carbon remains a potent electrophilic site, readily undergoing nucleophilic attack. The true value of 3-formylindole lies in this balanced reactivity, allowing for a vast array of transformations under controlled conditions.

The most common and efficient synthesis of 3-formylindoles is the Vilsmeier-Haack reaction, which involves the formylation of an indole using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[1][2][3] This method's reliability has made 3-formylindole a readily accessible starting material for complex molecular synthesis.[4]

Core Synthetic Transformations: A Mechanistic Approach

The synthetic utility of 3-formylindole is best demonstrated through the key reactions its formyl group undergoes. These can be broadly categorized into carbon-carbon bond formations, carbon-nitrogen bond formations, and oxidation-reduction reactions.

Carbon-Carbon Bond Forming Reactions

These reactions are fundamental for extending the molecular framework and are central to the synthesis of complex natural products and pharmaceuticals.

The conversion of the carbonyl to an alkene is a classic transformation. Both the Wittig and HWE reactions achieve this, but with important distinctions.

-

Causality and Mechanism: The Wittig reaction utilizes a phosphorus ylide to attack the electrophilic formyl carbon, forming a betaine intermediate which collapses to an oxaphosphetane ring.[5][6] This ring fragments to yield the desired alkene and triphenylphosphine oxide.[6][7] The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[8] A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification.[8][9] Furthermore, HWE reactions with stabilized phosphonates predominantly yield the thermodynamically more stable (E)-alkene.[8][9]

Diagram: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

Sources

- 1. SYNTHESIS OF 3-FORMYLINDOLE AND DERIVATIVES-The Global Bookstore | Bringing Books, Learning and Research Together [staging.iwemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Introduction: Unveiling a Versatile Synthetic Scaffold

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Boc-7-Benzyloxy-3-formylindole

In the landscape of modern medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this vast family, 1-Boc-7-benzyloxy-3-formylindole emerges as a particularly valuable and versatile building block. Its strategic combination of functional groups—a protected nitrogen, a selectively positioned benzyloxy ether, and a reactive formyl group—offers chemists precise control over subsequent synthetic transformations.

This technical guide provides an in-depth exploration of the molecular architecture of 1-Boc-7-benzyloxy-3-formylindole. We will dissect its synthesis, elucidate its key structural and spectroscopic characteristics, and explore its reactivity. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively leverage this compound in the synthesis of complex, high-value molecules.

Molecular Structure and Physicochemical Properties

The utility of 1-Boc-7-benzyloxy-3-formylindole is intrinsically linked to its molecular design. Each functional group serves a distinct and critical purpose:

-

Indole Core: The bicyclic aromatic system is the foundational scaffold, providing a planar structure with a high density of π-electrons. This electron-rich nature makes it susceptible to electrophilic aromatic substitution, particularly at the C3 position.[3]

-

1-Boc Group (tert-Butyloxycarbonyl): The Boc group serves as a robust protecting group for the indole nitrogen. This is crucial for two reasons: First, it prevents N-alkylation or other unwanted side reactions during subsequent synthetic steps. Second, it modulates the electronic properties of the indole ring, ensuring predictable regioselectivity. The Boc group can be readily removed under acidic conditions when desired.

-

7-Benzyloxy Group: The benzyloxy ether at the C7 position provides steric bulk and electronic influence. More importantly, it serves as a masked hydroxyl group. The benzyl ether is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenation to reveal the phenol, providing a handle for late-stage functionalization or for mimicking the structure of natural products like serotonin derivatives.

-

3-Formyl Group (-CHO): The aldehyde at the C3 position is the primary point of reactivity for chain extension and diversification. As a versatile electrophile, it readily participates in a vast number of carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, reductive aminations, and condensations. This makes it an ideal precursor for synthesizing a wide range of derivatives such as acids, esters, nitriles, and complex heterocyclic systems.[4][5][6]

These features combine to create a stable, yet highly adaptable, synthetic intermediate.

Physicochemical Data Summary

The properties for 1-Boc-7-benzyloxy-3-formylindole can be derived from its constituent parts, primarily the unprotected precursor, 7-Benzyloxy-1H-indole-3-carbaldehyde.

| Property | Value | Source / Note |

| Molecular Formula | C₂₁H₂₁NO₄ | Calculated |

| Molecular Weight | 351.40 g/mol | Calculated; isomeric with other benzyloxy-substituted analogues[7][8] |

| CAS Number | 92855-65-7 (for unprotected core) | For 7-Benzyloxy-1H-indole-3-carbaldehyde[9][10][11] |

| Appearance | Expected to be an off-white to orange or yellow solid | Based on analogues[9] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF); poorly soluble in water | General property of protected indoles[5] |

| Storage | Store under inert gas at 2-8°C, protected from light and air | Recommended for indole aldehydes[10] |

Synthesis: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium species, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14][15][16]

The synthesis of 1-Boc-7-benzyloxy-3-formylindole logically proceeds from the corresponding 1-Boc-7-benzyloxyindole. The Boc-protected indole is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, leading to the desired product after aqueous workup.

Conceptual Synthesis Workflow

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed for robustness. The use of anhydrous solvents is critical as the Vilsmeier reagent and intermediates are moisture-sensitive. Temperature control at the initial stage prevents uncontrolled reaction and side-product formation. The final aqueous workup with a mild base is essential for hydrolyzing the iminium salt to the aldehyde and neutralizing acidic byproducts.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 eq.).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate indicates the successful generation of the Vilsmeier reagent.[17]

Step 2: Formylation Reaction

-

Dissolve the starting material, 1-Boc-7-benzyloxyindole (1.0 eq.), in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate.[14][17]

-

Stir the resulting suspension vigorously for 1 hour until the hydrolysis of the iminium intermediate is complete.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 1-Boc-7-benzyloxy-3-formylindole as a solid.

Spectroscopic Characterization: Confirming the Structure

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Expected Spectroscopic Data

| Technique | Key Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9 - 10.1 ppm (singlet) | Highly deshielded proton of the formyl group. |

| Indole C2 proton | δ 8.0 - 8.3 ppm (singlet) | Proton adjacent to the indole nitrogen, deshielded by the formyl group. | |

| Aromatic protons | δ 6.8 - 7.8 ppm (multiplets) | Signals corresponding to the indole and benzyl rings. | |

| Benzylic protons (-OCH₂Ph) | δ ~5.2 ppm (singlet) | Protons of the methylene bridge in the benzyloxy group. | |

| Boc protons (-C(CH₃)₃) | δ ~1.7 ppm (singlet) | Nine equivalent protons of the tert-butyl group. | |

| ¹³C NMR | Aldehyde carbon (-CHO) | δ ~185 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Boc carbonyl carbon (-COO-) | δ ~150 ppm | Carbonyl carbon of the carbamate. | |

| Boc quaternary carbon (-C(CH₃)₃) | δ ~85 ppm | Quaternary carbon of the tert-butyl group. | |

| IR | C=O stretch (aldehyde) | ~1660-1680 cm⁻¹ | Strong absorption characteristic of a conjugated aldehyde. |

| C=O stretch (Boc) | ~1730-1750 cm⁻¹ | Strong absorption for the carbamate carbonyl. | |

| Mass Spec | [M+H]⁺ or [M+Na]⁺ | m/z 352.1 or 374.1 | Corresponds to the protonated or sodiated molecular ion. |

Conceptual Analytical Workflow

Caption: A potential synthetic pathway using the title compound.

This example illustrates the strategic power of the molecule. Each functional group is addressed in a specific order to build complexity, culminating in a final drug-like molecule with potential therapeutic activity. The 7-benzyloxy group, carried through multiple steps, is unmasked at a late stage to provide a critical interaction point with the target protein.

Conclusion

1-Boc-7-benzyloxy-3-formylindole is a masterfully designed synthetic intermediate that offers a compelling combination of stability and reactivity. The orthogonal protecting groups (Boc and Benzyl) and the strategically placed formyl group provide chemists with a high degree of control for constructing complex molecular architectures. A thorough understanding of its structure, synthesis via the Vilsmeier-Haack reaction, and spectroscopic signature is essential for its effective application. As the demand for novel therapeutics continues to grow, versatile and intelligently designed building blocks like this one will remain indispensable tools for researchers and scientists in the field of drug discovery.

References

- Smolecule. 1-Benzyl-3-formyl-indole-7-carbonitrile.

- NROChemistry. Vilsmeier-Haack Reaction.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

- Alchem Pharmtech. CAS 404888-01-3 | 1-Boc-4-Benzyloxy-3-formylindole.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- CP Lab Safety. 1-Boc-5-benzyloxy-3-formylindole, min 95%, 1 gram.

- Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.

- Wikipedia. Vilsmeier–Haack reaction.

- Unspecified Author. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Ge, C., et al. (2022). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate.

- Santa Cruz Biotechnology, Inc. 4-Benzyloxy-3-formyl-1H-indole, N-BOC protected | CAS 404888-01-3.

- BuyersGuideChem. 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected.

- BuyersGuideChem. 1-Boc-7-Benzyloxy-3-hydroxymethylindole suppliers and producers.

- LookChem. Cas 92855-65-7,7-Benzyloxyindole-3-carbaldehyde.

- Al-Ostath, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate.

- Iikubo, K., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles.

- Capot Chemical. Specifications of 7-Benzyloxy-3-formylindole.

- Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.

- El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.